molecular formula C14H18N2 B2714537 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile CAS No. 1179754-22-3

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile

Cat. No.: B2714537
CAS No.: 1179754-22-3
M. Wt: 214.312
InChI Key: BRHRVBDLWATAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol . It is characterized by the presence of a benzonitrile group substituted with a 3-methylpiperidin-1-yl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile typically involves the reaction of 3-methylpiperidine with 4-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Medicine: Research on potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylpiperidin-1-yl)benzonitrile
  • 3-Methyl-4-(piperidin-1-yl)benzonitrile
  • 4-(3-Methylpiperidin-1-yl)benzaldehyde

Uniqueness

3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is unique due to the specific substitution pattern on the benzonitrile ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where similar compounds may not be as effective.

Properties

IUPAC Name

3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-11-4-3-7-16(10-11)14-6-5-13(9-15)8-12(14)2/h5-6,8,11H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHRVBDLWATAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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